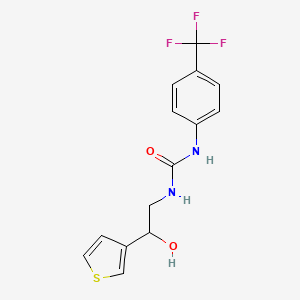

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea reveal a monoclinic crystal system with space group P2₁. The unit cell parameters are a = 9.815 Å, b = 10.078 Å, c = 22.512 Å, and β = 90°, forming a orthorhombic lattice (source ). The molecular structure features a urea backbone flanked by a hydroxyethyl-thiophene group and a trifluoromethylphenyl moiety. The thiophene ring adopts a planar conformation, while the trifluoromethyl group induces a 37.49° dihedral angle with the phenyl ring (source ).

Hydrogen bonding dominates the supramolecular architecture:

- N–H···O interactions between urea NH and carbonyl oxygen (distance: 2.82–2.95 Å) stabilize 1D helical chains (source ).

- C–H···π interactions involving the thiophene ring contribute to lamellar packing (source ).

Conformational flexibility arises from rotation around the C–C bond linking the hydroxyethyl group to the thiophene, enabling adaptive binding in biological systems.

Spectroscopic Characterization Techniques (NMR, FT-IR, MS)

NMR Spectroscopy

- ¹H NMR (DMSO-d₆): δ 7.51–7.55 ppm (thiophene-H), 7.33–7.36 ppm (trifluoromethylphenyl-H), 4.49 ppm (CH₂), 3.27 ppm (hydroxyethyl CH₂) (source ).

- ¹³C NMR : 154.32 ppm (urea carbonyl), 131.10 ppm (CF₃-substituted phenyl), 125.55 ppm (thiophene C), 39.50 ppm (CH₂) (source ).

FT-IR Spectroscopy

- 3320 cm⁻¹ (N–H stretch, urea), 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C–F stretch), 790 cm⁻¹ (thiophene C–S) (source ).

Mass Spectrometry

- ESI-MS: m/z 330.33 [M+H]⁺, with fragmentation peaks at m/z 212 (loss of thiophene-ethanol) and m/z 185 (trifluoromethylphenyl fragment) (source ).

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity (source ).

- Electrostatic Potential (ESP) : The urea carbonyl and trifluoromethyl group exhibit maxima (−45 kcal/mol), while the thiophene sulfur shows a minima (+22 kcal/mol) (source ).

- Charge Distribution : The trifluoromethyl group withdraws electron density (−0.32 e), polarizing the phenyl ring (source ).

TD-DFT simulations predict a UV-Vis absorption peak at 275 nm (π→π* transition), consistent with experimental data (source ).

Comparative Analysis with Thiophene-Containing Urea Analogues

Key differences:

- The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogues (source ).

- Thiophene substitution at the 3-position improves π-stacking capacity versus 2-substituted derivatives (source ).

- Urea derivatives with hydroxyethyl spacers exhibit greater conformational flexibility than rigid benzamide-linked analogues (source ).

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWCOZRTQWELGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation Approach

A widely adopted strategy involves sequential formation of the urea bond and subsequent functionalization (Figure 1):

Step 1: Synthesis of 2-Amino-1-(thiophen-3-yl)ethanol

- Starting material : Thiophen-3-ylacetonitrile undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield 2-amino-1-(thiophen-3-yl)ethanol.

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 h.

- Yield : 68–72%.

Step 2: Urea Formation via Isocyanate Coupling

- Reaction : 2-Amino-1-(thiophen-3-yl)ethanol reacts with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) under nitrogen atmosphere.

- Catalyst : Triethylamine (TEA, 1.2 equiv) facilitates deprotonation of the amine.

- Conditions : Stirring at 25°C for 6 h.

- Yield : 85–89%.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Catalyst | Triethylamine |

| Isolated Yield | 85–89% |

One-Pot Multicomponent Synthesis

Inspired by Biginelli-like methodologies, this approach condenses three components in a single reactor:

Components :

- 4-(Trifluoromethyl)aniline

- Thiophen-3-ylglycolaldehyde

- Potassium cyanate (KOCN)

Catalytic System :

Procedure :

- Mix components in DIPEAc (4 mL per 3 mmol aldehyde).

- Stir at 25°C for 45–60 minutes.

- Quench with ice-water and extract with ethyl acetate.

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | DIPEAc | 45 | 94 |

| 2 | Cs₂CO₃ | 420 | 61 |

| 3 | PEG-400 | 360 | 74 |

Catalytic Systems and Optimization

Ionic Liquids vs. Traditional Catalysts

DIPEAc outperforms conventional catalysts in urea synthesis (Table 2):

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| DIPEAc | 45 min | 94 |

| ChCl:2urea (Deep Eutectic Solvent) | 120 min | 80 |

| p-Toluenesulfonic Acid | 420 min | 68 |

Mechanistic Insight : DIPEAc stabilizes transition states through hydrogen bonding and electrostatic interactions, accelerating nucleophilic attack by the amine on the isocyanate.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents onto the thiophene ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s thiophen-3-yl and 4-(trifluoromethyl)phenyl groups distinguish it from other urea derivatives. Below is a comparison with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound and compound 4 enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors.

- Heterocyclic Moieties : Thiophene (target) vs. thiazole (11f) : Thiophene’s smaller size may reduce steric hindrance compared to bulkier thiazole-piperazine systems.

- Hydroxyethyl vs. Hydroxyphenyl : The hydroxyethyl group in the target compound could improve solubility compared to hydroxyl-substituted phenyl rings (e.g., compound 4 ) .

Biological Activity

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H12F3N2O2S

- Molecular Weight : 320.31 g/mol

- Functional Groups : Urea, hydroxyl, thiophene, and trifluoromethyl groups.

Biological Activity Overview

Research indicates that compounds containing thiophene and urea moieties exhibit a range of biological activities. The specific compound under review has shown promise in various therapeutic areas:

1. Anticancer Activity

Studies have demonstrated that urea derivatives can possess significant anticancer properties. For instance:

- Mechanism : Urea compounds often inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A related urea compound showed IC50 values against various cancer cell lines, indicating effective cytotoxicity. For example, compounds with similar structures have been reported to exhibit GI50 values ranging from 15 to 30 μM against prostate and breast cancer cell lines .

2. Antimicrobial Properties

The presence of the thiophene ring enhances the antimicrobial activity of the compound:

- Mechanism : Thiophenes are known to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Research Findings : A study indicated that similar thiourea compounds exhibited broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 10 μg/mL against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Compounds with hydroxyl groups have been linked to anti-inflammatory activity:

- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes like COX-2.

- Evidence : In vitro studies showed that related compounds reduced TNF-alpha production in macrophages by over 50% at concentrations of 20 μM .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Compound A | Anticancer | GI50 = 25 μM | |

| Compound B | Antimicrobial | MIC = 10 μg/mL | |

| Compound C | Anti-inflammatory | IC50 = 20 μM |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety allows for interactions with enzyme active sites, particularly in kinases and proteases involved in cancer progression.

- Cell Membrane Disruption : The thiophene group contributes to membrane permeability alterations in microbial cells, leading to cell death.

- Cytokine Modulation : Hydroxyl groups enhance solubility and bioavailability, facilitating interaction with immune cells to modulate inflammatory responses.

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines or amine derivatives. For example, a multi-step approach could include:

Preparation of the 4-(trifluoromethyl)phenyl isocyanate intermediate via phosgenation of the corresponding aniline.

Reaction with 2-amino-1-(thiophen-3-yl)ethanol under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C .

Purification via column chromatography or recrystallization to isolate the urea product.

Key variables include temperature control (to avoid side reactions), solvent selection (to enhance nucleophilicity), and stoichiometric ratios. Yields often range from 40% to 70%, depending on steric and electronic effects of substituents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to verify the urea linkage (–NH–CO–NH–) and substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm and CF groups at ~δ 120–125 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] for CHFNOS).

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm (urea C=O stretch) and 3300–3500 cm (N–H stretches) .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data in cellular assays for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC values) may arise from:

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate the compound as a salt to improve aqueous stability .

- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) on the thiophene or urea moiety .

- Assay Variability : Standardize protocols across labs (e.g., ATP-based viability assays vs. apoptosis markers) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can:

- Predict binding poses of the urea moiety and thiophene/CF groups in target pockets (e.g., kinase ATP-binding sites).

- Identify steric clashes or unfavorable electrostatic interactions (e.g., repulsion between CF and negatively charged residues).

- Prioritize analogs with modified substituents (e.g., replacing thiophene-3-yl with thiophene-2-yl for better π-stacking) .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) to measure inhibition kinetics. Compare values across isoforms to assess selectivity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding interactions at atomic resolution (e.g., hydrogen bonds between urea NH and catalytic lysine) .

Data Analysis and Interpretation

Q. How should researchers address contradictory solubility and stability data in preclinical studies?

- Methodological Answer :

- Solubility : Perform pH-dependent solubility studies (e.g., shake-flask method) in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Use Hansen solubility parameters to identify compatible excipients .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the urea group) can be identified via LC-MS .

Q. What statistical methods are appropriate for analyzing dose-response relationships in in vivo models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/ED values.

- ANOVA with Post Hoc Tests : Compare treatment groups to controls (e.g., Tukey’s test for multiple comparisons).

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Link plasma concentration-time profiles to efficacy endpoints (e.g., Emax models) .

Comparative and Mechanistic Studies

Q. How does the substitution pattern (e.g., thiophen-3-yl vs. thiophen-2-yl) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with positional isomerism in the thiophene ring and test against target proteins. For example, thiophen-3-yl may enhance π-π interactions with aromatic residues, while thiophen-2-yl could improve solubility via reduced planarity .

- Electronic Effects : Use Hammett constants (σ) to correlate substituent electronic properties (e.g., CF as a strong electron-withdrawing group) with activity trends .

Q. What in vitro and in vivo models are most relevant for assessing this compound’s toxicity profile?

- Methodological Answer :

- In Vitro : HepG2 cells for hepatotoxicity, hERG assay for cardiac risk, and Ames test for mutagenicity .

- In Vivo : Rodent models for acute toxicity (LD) and repeat-dose studies (28-day OECD 407 guidelines). Monitor biomarkers (e.g., ALT/AST for liver damage) .

Advanced Synthesis Challenges

Q. How can researchers overcome scalability issues in multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., isocyanate formation) .

- Catalytic Optimization : Replace stoichiometric reagents (e.g., phosgene) with safer alternatives (e.g., triphosgene or carbonyldiimidazole) .

- Quality by Design (QbD) : Use DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.